molecular formula C22H18O9Si B12676000 2,2',2''-((Methylsilylidyne)tris(oxy))trisbenzoic acid CAS No. 84682-34-8

2,2',2''-((Methylsilylidyne)tris(oxy))trisbenzoic acid

Cat. No.: B12676000
CAS No.: 84682-34-8
M. Wt: 454.5 g/mol
InChI Key: QJYASQZIMJOMOG-UHFFFAOYSA-N
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Description

2,2’,2’'-((Methylsilylidyne)tris(oxy))trisbenzoic acid is a chemical compound known for its unique structure and properties It is composed of a central methylsilylidyne group bonded to three benzoic acid moieties through oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’,2’'-((Methylsilylidyne)tris(oxy))trisbenzoic acid typically involves the reaction of methylsilylidyne chloride with benzoic acid in the presence of a base. The reaction conditions often include:

    Solvent: Anhydrous solvents such as tetrahydrofuran (THF) or dichloromethane (DCM).

    Base: Commonly used bases include triethylamine or pyridine.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

While specific industrial production methods for 2,2’,2’'-((Methylsilylidyne)tris(oxy))trisbenzoic acid are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,2’,2’'-((Methylsilylidyne)tris(oxy))trisbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.

    Reduction: Reduction reactions can lead to the formation of silyl ether derivatives.

    Substitution: The benzoic acid moieties can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

    Oxidation: Benzoic acid derivatives.

    Reduction: Silyl ether derivatives.

    Substitution: Halogenated or nitrated benzoic acid derivatives.

Scientific Research Applications

2,2’,2’'-((Methylsilylidyne)tris(oxy))trisbenzoic acid has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,2’,2’'-((Methylsilylidyne)tris(oxy))trisbenzoic acid involves its interaction with molecular targets through its functional groups. The benzoic acid moieties can form hydrogen bonds and participate in various chemical interactions, while the methylsilylidyne group can influence the compound’s reactivity and stability. The specific pathways and molecular targets depend on the context of its application, such as in biological systems or chemical reactions.

Comparison with Similar Compounds

2,2’,2’'-((Methylsilylidyne)tris(oxy))trisbenzoic acid can be compared with other similar compounds, such as:

    2,2’,2’'-((Methylsilylidyne)tris(oxy))trisphenol: Similar structure but with phenol groups instead of benzoic acid.

    2,2’,2’'-((Methylsilylidyne)tris(oxy))trisbenzonitrile: Contains benzonitrile groups instead of benzoic acid.

    2,2’,2’'-((Methylsilylidyne)tris(oxy))trisbenzamide: Features benzamide groups instead of benzoic acid.

The uniqueness of 2,2’,2’'-((Methylsilylidyne)tris(oxy))trisbenzoic acid lies in its specific combination of functional groups, which imparts distinct chemical and physical properties, making it suitable for a wide range of applications.

Properties

CAS No.

84682-34-8

Molecular Formula

C22H18O9Si

Molecular Weight

454.5 g/mol

IUPAC Name

2-[bis(2-carboxyphenoxy)-methylsilyl]oxybenzoic acid

InChI

InChI=1S/C22H18O9Si/c1-32(29-17-11-5-2-8-14(17)20(23)24,30-18-12-6-3-9-15(18)21(25)26)31-19-13-7-4-10-16(19)22(27)28/h2-13H,1H3,(H,23,24)(H,25,26)(H,27,28)

InChI Key

QJYASQZIMJOMOG-UHFFFAOYSA-N

Canonical SMILES

C[Si](OC1=CC=CC=C1C(=O)O)(OC2=CC=CC=C2C(=O)O)OC3=CC=CC=C3C(=O)O

Origin of Product

United States

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